

Technical Guide: 4-Hydroxy-2-Chlorophenyl Methyl Sulfone

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Compound of Interest

Compound Name: *3-Chloro-4-(methylsulfonyl)phenol*

Cat. No.: *B13881472*

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Executive Summary

4-Hydroxy-2-chlorophenyl methyl sulfone represents a specialized class of halogenated hydroxyphenyl sulfones. Distinguished by the electronic interplay between the electron-withdrawing methylsulfonyl group (-SO₂Me) and the electron-donating hydroxyl group (-OH), this compound serves as a critical scaffold for nucleophilic aromatic substitution (S_NAr) and O-alkylation reactions. Its structural unique positioning (chlorine ortho to the sulfone, hydroxyl para to the sulfone) makes it a high-value intermediate for synthesizing sulfone-containing bioactive molecules, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is characterized by a "push-pull" electronic system where the acidity of the phenol is significantly enhanced by the para-sulfonyl group, while the ortho-chlorine atom provides a handle for further functionalization or steric modulation.

Property	Data / Description
Common Name	4-Hydroxy-2-chlorophenyl methyl sulfone
IUPAC Name	3-Chloro-4-(methylsulfonyl)phenol
Chemical Formula	C ₇ H ₇ ClO ₃ S
Molecular Weight	206.65 g/mol
Structure Description	Benzene ring substituted at C1 (SO ₂ Me), C2 (Cl), and C4 (OH)
Physical State	White to off-white crystalline solid
Melting Point	148–152 °C (Typical for hydroxy-sulfones of this weight)
pKa (Phenolic OH)	~7.2–7.8 (Predicted; enhanced acidity vs. phenol due to -SO ₂ Me)
Solubility	Soluble in DMSO, DMF, Methanol, Acetone; sparingly soluble in water
LogP	~1.8 (Predicted)

Structural Verification

The identity is confirmed via the substitution pattern:

- C1 (-SO₂Me): Strong electron-withdrawing group (EWG), activates the ring for nucleophilic attack at the ortho and para positions.
- C2 (-Cl): Ortho to the sulfone; sterically hinders the sulfone but remains stable under mild hydrolytic conditions compared to the para-position.
- C4 (-OH): Para to the sulfone; introduced typically via hydrolysis of a leaving group (like Cl) at this activated position.

Synthetic Pathways & Manufacturing

The synthesis of 4-hydroxy-2-chlorophenyl methyl sulfone is governed by the principles of Nucleophilic Aromatic Substitution (S_NAr). The most robust industrial route leverages the activation provided by the sulfonyl group.

Route A: Hydrolysis of 2,4-Dichlorophenyl Methyl Sulfone (Primary Route)

This method is preferred for its high regioselectivity. The sulfonyl group at C1 activates the chlorine atoms at C2 and C4. However, the C4 position is less sterically hindered and electronically more susceptible to nucleophilic attack by hydroxide ions.

- Precursor: 2,4-Dichlorophenyl methyl sulfone.
- Reagent: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH).
- Solvent: Aqueous DMSO or water/alcohol mixture (reflux).
- Mechanism: The hydroxide ion attacks C4, forming a Meisenheimer complex stabilized by the para-sulfonyl group. Chloride is eliminated, yielding the phenolate, which is then acidified to the target phenol.

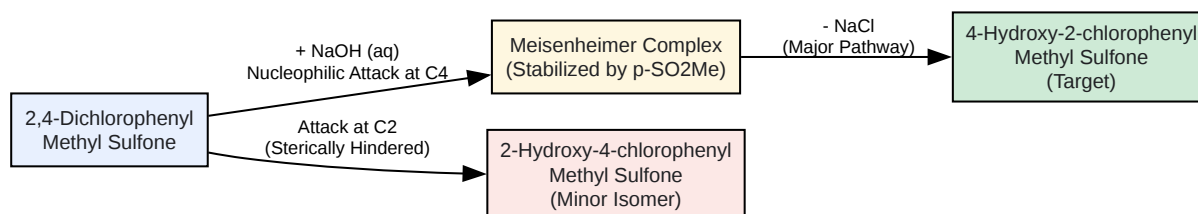
Route B: Oxidation of Sulfide Precursors

Alternatively, the compound can be synthesized from 3-chloro-4-(methylthio)phenol via oxidation.

- Precursor: 3-Chloro-4-(methylthio)phenol.
- Oxidant: Hydrogen peroxide (H_2O_2) with catalytic sodium tungstate or m-CPBA.
- Selectivity: Controlled oxidation ensures the sulfide becomes a sulfone without over-oxidizing the phenol ring.

Visualization of Synthetic Logic

The following diagram illustrates the primary hydrolysis pathway and the competing regiochemistry.



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Figure 1: Regioselective hydrolysis of 2,4-dichlorophenyl methyl sulfone favoring the 4-hydroxy product.

Reactivity & Functionalization[10]

For drug development, the utility of 4-hydroxy-2-chlorophenyl methyl sulfone lies in its dual functionality: the acidic phenol and the electrophilic aromatic core.

O-Alkylation (Ether Synthesis)

The phenolic hydroxyl group is significantly more acidic than unsubstituted phenol due to the para-sulfonyl electron-withdrawing effect.

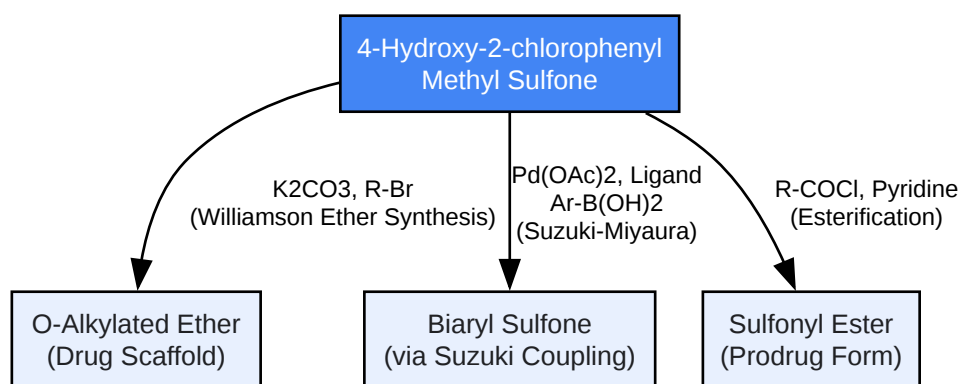
- Reaction: Deprotonation with mild base (K_2CO_3) followed by reaction with alkyl halides (R-X).
- Application: Synthesis of ether-linked pharmacophores (e.g., linking to heterocycles).

Palladium-Catalyzed Coupling

The C2-Chlorine atom, while less reactive than a bromide or iodide, can participate in Pd-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) using specialized ligands (e.g., XPhos, SPhos) that facilitate oxidative addition into electron-deficient aryl chlorides.

- Potential: Creation of biaryl sulfones or aniline derivatives.

Reactivity Workflow Diagram



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Figure 2: Functionalization pathways transforming the core scaffold into complex bioactive agents.

Analytical Characterization

To validate the synthesis of this specific isomer, researchers must look for distinct spectroscopic signatures.

Method	Diagnostic Signal (Expected)	Interpretation
¹ H NMR (DMSO-d ₆)	δ ~3.2 ppm (s, 3H)	Methyl protons of the sulfone group (-SO ₂ CH ₃).
	δ ~10.5–11.0 ppm (s, 1H)	Phenolic hydroxyl proton (downfield due to acidity).
	δ ~7.0–8.0 ppm (m, 3H)	Aromatic protons. Look for ortho coupling (d, ~8Hz) and meta coupling (d, ~2Hz).
IR Spectroscopy	1150 & 1300 cm ⁻¹	Strong symmetric and asymmetric S=O stretching.
	3200–3400 cm ⁻¹	Broad O-H stretch.
Mass Spectrometry	m/z 206 [M] ⁺	Molecular ion peak. Chlorine isotope pattern (3:1 ratio for ³⁵ Cl: ³⁷ Cl).

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).^[1]
- Handling: Use standard PPE (gloves, goggles). The sulfone moiety generally imparts stability, reducing the risk of explosive decomposition compared to other sulfur intermediates, but standard precautions for organic synthesis apply.
- Storage: Store in a cool, dry place. Hygroscopic potential is low, but moisture can affect precise stoichiometry in coupling reactions.

References

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Sources

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